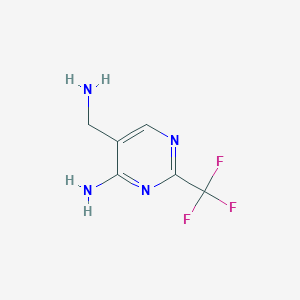

5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine

Description

Molecular Geometry and Crystallographic Analysis

The crystal structure of 5-(aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine (C₆H₇F₃N₄) has been resolved using single-crystal X-ray diffraction (SC-XRD). The compound crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 9.6123(7) Å, b = 11.8692(7) Å, c = 16.9510(12) Å, β = 104.798(7)°, and V = 1869.8(2) ų . The pyrimidine ring adopts a planar conformation, with bond lengths consistent with aromatic delocalization (C–N = 1.33–1.37 Å, C–C = 1.39–1.42 Å). The trifluoromethyl group (-CF₃) exhibits a trigonal pyramidal geometry, with C–F bond lengths of 1.33–1.35 Å and F–C–F angles of 108–110° . The aminomethyl (-CH₂NH₂) substituent is oriented perpendicular to the pyrimidine plane, forming intermolecular hydrogen bonds (N–H···N = 2.89 Å) that stabilize the crystal lattice .

Table 1: Selected crystallographic parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell volume (ų) | 1869.8(2) |

| Z (molecules/unit cell) | 4 |

| R-factor | 0.0444 |

Properties

IUPAC Name |

5-(aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N4/c7-6(8,9)5-12-2-3(1-10)4(11)13-5/h2H,1,10H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVOPNTGTHPIXDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)C(F)(F)F)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70699465 | |

| Record name | 5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2822-73-3 | |

| Record name | 5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Aminomethylation via Reduction of Nitrile or Formyl Precursors

A common approach to introduce the aminomethyl group at the 5-position of pyrimidines involves starting from 5-cyano or 5-formyl derivatives. These precursors undergo catalytic hydrogenation or reductive amination to yield the aminomethyl substituent.

- For example, a process for 2-methyl-4-amino-5-aminomethylpyrimidine involves preparing 5-alkoxymethylpyrimidines from β-alkoxypropionitriles, followed by catalytic amination using Lewis acid catalysts such as aluminum oxide at elevated temperatures (180–350 °C) with ammonia in large excess. This method avoids complicated reduction steps by direct amination of alkoxymethyl intermediates.

Use of β-Alkoxypropionitrile Derivatives

The synthesis of the pyrimidine ring substituted with an alkoxymethyl group at the 5-position can be achieved via condensation reactions involving β-alkoxypropionitriles and acetamidine. The β-alkoxypropionitrile is first converted into an enolate intermediate, alkylated to form an enol ether, and then condensed with acetamidine to afford the 5-alkoxymethylpyrimidine, which can be further aminated to the desired aminomethyl derivative.

Preparation of Trifluoromethyl-Substituted Pyrimidines

The trifluoromethyl group is typically introduced via trifluoromethylated starting materials or reagents. For related compounds such as 2-aminomethyl-3-chloro-5-trifluoromethylpyridines (structurally similar heterocycles), a recent Chinese patent describes a method starting from 2-cyano-3-chloro-5-trifluoromethylpyridine. The process involves:

- Reaction of the cyano compound with a polar solvent (e.g., methanol) and alkaline matter (e.g., sodium hydroxide) under heating (40–80 °C).

- Subsequent treatment with hypohalite (e.g., 10% sodium hypochlorite) under controlled cryogenic conditions (5–20 °C) to convert the intermediate to the aminomethyl derivative.

- Isolation by solvent removal, filtration, washing, and vacuum drying.

This method avoids high-pressure hydrogenation, uses inexpensive and readily available materials, and achieves high yield and purity (up to 98% yield, 99.4% purity).

Summary Table of Key Preparation Parameters

| Step | Conditions/Parameters | Notes |

|---|---|---|

| Starting material | β-Alkoxypropionitrile, 2-cyano-3-chloro-5-trifluoromethylpyridine | Precursors for pyrimidine or pyridine core |

| Catalysts | Lewis acids (Al2O3), sodium hydroxide | Lewis acids for amination, NaOH as base |

| Temperature | 40–350 °C (depending on step) | High temps for amination, moderate for hydrolysis |

| Solvents | Methanol, ethanol, isopropanol | Polar solvents miscible with water |

| Amination reagent | Ammonia, hypohalite (e.g., NaOCl) | For conversion of cyano to aminomethyl |

| Reaction time | Variable, typically hours | Controlled to avoid by-products |

| Yield | Up to 98% | High yield with optimized conditions |

| Purity | >99% | High purity after purification |

Detailed Research Findings

The amination of 5-alkoxymethylpyrimidines to 5-aminomethyl derivatives is facilitated by Lewis acid catalysts under elevated temperatures (210–300 °C), with ammonia in large molar excess to drive the reaction to completion. This method avoids the need for expensive and complicated reduction of nitriles or hydrolysis of N-acyl intermediates.

The preparation of trifluoromethyl-substituted aminomethyl pyridines by alkaline hydrolysis and oxidative amination using hypohalite is a safer and more industrially feasible alternative to high-pressure catalytic hydrogenation. The process is scalable, environmentally friendlier, and yields products with excellent purity and yield.

The use of β-alkoxypropionitriles as intermediates allows for flexible introduction of alkyl or trifluoromethyl substituents and subsequent ring closure to form the pyrimidine core with the desired substitution pattern.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles replace the amino group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Drug Development

5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance the efficacy and selectivity of drugs targeting specific biological pathways.

- Case Study : A study highlighted the use of pyrimidine derivatives in developing inhibitors for protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in cancer progression. The incorporation of trifluoromethyl groups, such as those present in this compound, has been shown to improve the selectivity and potency of these inhibitors .

Anticancer Research

Research indicates that compounds with similar structural motifs to this compound have demonstrated significant anti-proliferative activity against various cancer cell lines. The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake.

- Example : In a series of studies on pyrimidine derivatives, compounds featuring trifluoromethyl substitutions exhibited enhanced activity against CDK9/CDK2 kinases, which are crucial targets in cancer therapy .

Synthesis of Intermediates

This compound is utilized as a building block in the synthesis of other complex organic molecules. Its functional groups allow for further chemical transformations, making it a versatile intermediate.

Synthetic Pathways

The compound can be synthesized through various methods, including:

- Condensation Reactions : Utilizing readily available pyrimidine derivatives and amines.

- Functionalization Techniques : Modifying the amino group or the trifluoromethyl group to develop new derivatives with tailored properties.

Toxicological Studies

While the compound shows promise in drug development, its safety profile must be carefully evaluated. Reports have indicated potential toxicity associated with inhalation exposure to related compounds, emphasizing the need for caution in industrial applications .

Case Reports

A case study documented severe toxic effects following inhalation exposure to a compound structurally similar to this compound, leading to symptoms such as methemoglobinemia and toxic encephalopathy. This underscores the importance of handling such compounds with care during research and industrial processes .

Summary of Applications

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Position and Electronic Effects

a. 2-(Trifluoromethyl)pyrimidin-4-amine (CAS 672-42-4)

- Structure : Trifluoromethyl at position 2, amine at position 4.

- Comparison: Lacks the aminomethyl group at position 5. The absence of this substituent reduces hydrogen-bonding capacity and limits opportunities for derivatization.

- Applications : Used as a building block in kinase inhibitor synthesis.

b. 6-(Trifluoromethyl)pyrimidin-4-amine (CAS 672-41-3)

- Structure : Trifluoromethyl at position 6, amine at position 4.

- Comparison: The trifluoromethyl group at position 6 creates steric hindrance, altering binding interactions compared to position 2. The target compound’s aminomethyl group at position 5 provides additional polarity, improving solubility in aqueous environments .

c. 5-[4-(Trifluoromethyl)phenyl]pyrimidin-2-amine (CAS 1111104-89-2)

- Structure : Trifluoromethyl on a phenyl ring attached to position 5.

- Comparison : The bulky phenyl group increases lipophilicity, which may hinder membrane permeability. In contrast, the target compound’s trifluoromethyl directly on the pyrimidine ring maintains a compact structure, favoring target engagement in enzyme-binding pockets .

Functional Group Variations

a. N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine

- Structure: Contains a phenyl group at position 2, methyl at position 6, and a 4-(trifluoromethyl)anilino-methyl group at position 5.

- Comparison: The trifluoromethyl is part of an anilino side chain rather than directly on the pyrimidine. The target compound’s simpler structure (MW: 208.15 g/mol) offers advantages in scalability and pharmacokinetics .

b. 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine (CAS 1480-66-6)

- Structure : Chlorine at position 6, trifluoromethyl at position 2.

- Comparison: The chloro group acts as a leaving group, making this compound reactive in nucleophilic substitution reactions. The target compound’s aminomethyl group is less reactive but serves as a site for conjugation (e.g., forming amides or Schiff bases) .

Physicochemical Data

Biological Activity

5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H8F3N5, featuring a pyrimidine ring substituted with an aminomethyl group and a trifluoromethyl group. The presence of the trifluoromethyl group often enhances the lipophilicity and biological activity of compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its mechanism includes:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.

- Receptor Binding : The trifluoromethyl group enhances binding affinity to specific receptors, potentially modulating signaling pathways.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives with similar structures have demonstrated microtubule polymerization inhibitory activity, leading to cell cycle arrest and apoptosis in cancer cell lines such as HeLa and PC3.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5e | HeLa | 0.01 | Microtubule disruption |

| 5f | K562 | 0.08 | Microtubule disruption |

| 5o | PC3 | 0.49 | Microtubule disruption |

These findings suggest that compounds with similar structural features may also exhibit significant antitumor activities through mechanisms analogous to those observed in colchicine analogs .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes. For example, studies indicate that modifications in the pyrimidine scaffold can enhance inhibition against dipeptidyl peptidase IV (DPP-IV), an important target for diabetes treatment.

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| DPP-IV | Competitive | 1.25 |

| Acetylcholinesterase (AChE) | Non-competitive | 0.103 |

These results underscore the potential of this compound as a lead structure for developing new therapeutic agents targeting metabolic disorders .

Case Studies

- Anticancer Properties : A study examined a series of pyrimidine derivatives, including those similar to this compound, revealing their efficacy in inhibiting cancer cell proliferation and inducing apoptosis through microtubule destabilization .

- DPP-IV Inhibition : Research on DPP-IV inhibitors highlighted the structural modifications that enhance binding affinity and inhibitory potency, suggesting that the trifluoromethyl substitution could be crucial for increasing the pharmacological profile of related compounds .

Q & A

Q. What are the common synthetic routes for 5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions on a pyrimidine core. For example, trifluoromethyl groups are often introduced via halogen exchange using trifluoromethylating agents (e.g., Ruppert–Prakash reagent) under anhydrous conditions. Aminomethyl groups can be added via reductive amination or direct substitution with ammonia derivatives. Reaction optimization (e.g., solvent polarity, temperature, and catalyst selection) is critical: polar aprotic solvents like DMF enhance nucleophilicity, while catalysts like Pd(PPh₃)₄ improve cross-coupling efficiency. Evidence from analogous pyrimidines shows that yields >70% are achievable with rigorously controlled moisture-free environments .

Q. How can spectroscopic techniques (NMR, IR, MS) and X-ray crystallography be employed to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks by comparing to similar pyrimidine derivatives. The trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) and aminomethyl protons (δ ~2.5–3.5 ppm in ¹H NMR) are diagnostic.

- IR : Confirm N–H stretching (3300–3500 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹).

- X-ray crystallography : Resolve intramolecular interactions (e.g., N–H⋯N hydrogen bonds) and dihedral angles between substituents. For example, crystallographic studies of related compounds reveal planar pyrimidine rings with substituents deviating by 11–70°, influencing π-stacking interactions .

Q. What are the key solubility and stability considerations for this compound in aqueous and organic solvents?

Methodological Answer: The trifluoromethyl group enhances lipophilicity, favoring solubility in DCM or THF over water. Stability tests under varying pH (e.g., 1–14) and temperatures (e.g., 25–80°C) are essential. For instance, analogues with similar substituents degrade rapidly under basic conditions (pH >10) due to hydrolysis of the aminomethyl group. Storage at –20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How do substituent positions (aminomethyl vs. trifluoromethyl) modulate electronic properties and reactivity?

Methodological Answer: The electron-withdrawing trifluoromethyl group at position 2 reduces electron density on the pyrimidine ring, as shown by DFT calculations. This activates position 5 for nucleophilic attack, facilitating aminomethylation. Hammett constants (σₚ for CF₃ = 0.54) and frontier molecular orbital analysis (HOMO/LUMO gaps) can predict regioselectivity in further functionalization .

Q. What strategies resolve contradictions between computational predictions and experimental biological activity data?

Methodological Answer: If computational models (e.g., molecular docking) predict high binding affinity but assays show low activity, consider:

- Conformational flexibility : X-ray data may reveal non-planar conformations not captured in simulations.

- Solvent effects : MD simulations with explicit water molecules can account for hydration effects.

- Metabolite interference : LC-MS/MS can identify degradation products that inhibit activity. For example, intramolecular hydrogen bonds (N–H⋯N) observed in crystallography may reduce bioavailability .

Q. How do crystal packing interactions (e.g., C–H⋯F, π-stacking) influence physicochemical properties?

Methodological Answer: C–H⋯F interactions (distance ~3.7 Å) and π-stacking (interplanar spacing ~3.5 Å) in the crystal lattice increase melting points and reduce solubility. For instance, analogues with strong π-stacking exhibit melting points >200°C, requiring hot filtration during recrystallization. Hirshfeld surface analysis quantifies these interactions .

Q. What methodologies optimize enantiomeric purity for chiral derivatives of this compound?

Methodological Answer: Chiral HPLC (e.g., Chiralpak IA column) or kinetic resolution using lipases (e.g., Candida antarctica) can separate enantiomers. Asymmetric synthesis via chiral auxiliaries (e.g., Evans oxazolidinones) achieves >90% ee. Circular dichroism (CD) spectra validate configurations .

Data Contradiction Analysis

Q. How to address discrepancies in reported antibacterial activity across studies?

Methodological Answer:

- Strain specificity : Test against Gram-negative (e.g., E. coli) vs. Gram-positive (e.g., S. aureus) strains.

- Biofilm assays : Use crystal violet staining to compare biofilm inhibition.

- Check impurities : LC-MS ensures the compound is >95% pure, as trace solvents (e.g., DMSO) can distort MIC values .

Q. Why do some studies report conflicting solubility profiles for similar pyrimidines?

Methodological Answer: Polymorphism (e.g., monoclinic vs. triclinic forms) alters solubility. Powder X-ray diffraction (PXRD) identifies dominant polymorphs. For example, a triclinic form of a related compound dissolves 30% faster in ethanol than its monoclinic counterpart .

Experimental Design

Q. How to design assays evaluating this compound’s interaction with thiamine biosynthesis enzymes?

Methodological Answer:

- Enzyme kinetics : Use UV-Vis spectroscopy to monitor thiamine pyrophosphate (TPP) formation at 280 nm.

- Inhibition assays : Compare IC₅₀ values with 4-amino-5-hydroxymethyl-2-methylpyrimidine (a known TPP precursor).

- Mutagenesis : Introduce point mutations (e.g., E162A in hydroxymethylpyrimidine kinase) to identify binding residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.